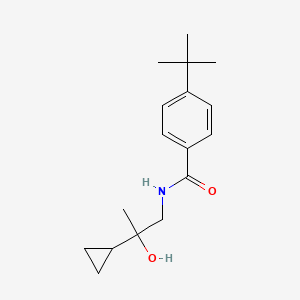
4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a tert-butyl group, a cyclopropyl group, and a hydroxypropyl group attached to a benzamide core, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylbenzene, cyclopropylmethanol, and benzoyl chloride.
Formation of Intermediate: The tert-butylbenzene undergoes Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form tert-butylbenzoyl chloride.
Cyclopropylation: Cyclopropylmethanol is then reacted with tert-butylbenzoyl chloride under basic conditions to form the intermediate 4-(tert-butyl)benzoyl cyclopropylmethanol.
Amidation: The final step involves the amidation of the intermediate with 2-amino-2-hydroxypropane to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using appropriate reagents like alkyl halides or Grignard reagents.
Major Products
Oxidation: Formation of 4-(tert-butyl)-N-(2-cyclopropyl-2-oxopropyl)benzamide or 4-(tert-butyl)-N-(2-cyclopropyl-2-carboxypropyl)benzamide.
Reduction: Formation of 4-(tert-butyl)-N-(2-cyclopropyl-2-hydroxypropyl)aniline.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases due to its unique structural features.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the hydroxypropyl and cyclopropyl groups may enhance its binding affinity and specificity towards certain targets, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
4-(tert-butyl)-N-(2-hydroxyethyl)benzamide: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.
4-(tert-butyl)-N-(2-cyclopropyl)benzamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.
4-(tert-butyl)-N-(2-hydroxypropyl)benzamide: Similar but without the cyclopropyl group, which may influence its chemical properties.
Uniqueness
4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide is unique due to the combination of the tert-butyl, cyclopropyl, and hydroxypropyl groups, which may confer distinct chemical reactivity and biological activity compared to other benzamides.
属性
IUPAC Name |
4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-16(2,3)13-7-5-12(6-8-13)15(19)18-11-17(4,20)14-9-10-14/h5-8,14,20H,9-11H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZHTHWEZUIVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














